Dimethoxyphosphorylsulfanylmethylbenzene

Lipophilicity Environmental fate Agrochemical design

Research programs requiring S-benzyl phosphorothioate scaffolds often face high costs and inconsistent supply for lower homologs. Dimethoxyphosphorylsulfanylmethylbenzene (CAS 7205-16-5) solves this by offering a cost-advantaged, hydrolytically defined building block. Based on local differentiation evidence: • Lower logP (~1.75) than diisopropyl analogs, enabling superior water compatibility and reduced sediment binding for environmental fate studies. • Enhanced hydrolytic lability allows faster turnover in enzyme kinetics assays, accelerating organophosphate detoxification research. • Synthesized from commodity dimethyl phosphite, delivering a significant cost-per-mole advantage for gram-to-kilogram library synthesis.

Molecular Formula C9H13O3PS
Molecular Weight 232.24 g/mol
CAS No. 7205-16-5
Cat. No. B1214259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxyphosphorylsulfanylmethylbenzene
CAS7205-16-5
SynonymsO,O-dimethyl S-(phenylmethyl) ester phosphorothioic acid
ricid
Molecular FormulaC9H13O3PS
Molecular Weight232.24 g/mol
Structural Identifiers
SMILESCOP(=O)(OC)SCC1=CC=CC=C1
InChIInChI=1S/C9H13O3PS/c1-11-13(10,12-2)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
InChIKeyIIQZMUBPITYEIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Benzyl O,O-Dimethyl Phosphorothioate: Identity & Physicochemical Baseline


Dimethoxyphosphorylsulfanylmethylbenzene (CAS 7205-16-5), systematically named S-benzyl O,O-dimethyl phosphorothioate and historically referenced as Ricid, is a member of the S-benzyl phosphorothioate ester class within the broader organophosphorus family . It possesses the molecular formula C₉H₁₃O₃PS (MW 232.24 g/mol) and features a thiophosphate (P=S) core substituted with two methoxy groups and a benzylthio moiety [1]. This compound serves as both a direct-acting organophosphorus pesticide and a versatile synthetic building block for constructing more complex phosphorothioate-containing molecules [2]. Its procurement is typically directed toward agrochemical research, mechanistic enzymology studies, and organic synthesis programs that require a well-defined, lower-molecular-weight phosphorothioate scaffold with predictable reactivity.

Direct-acting organophosphorus pesticide research

Synthetic building block for phosphorothioate scaffolds

Well-defined, lower-MW structure with predictable reactivity

Why Homolog Substitution Fails for S-Benzyl Dimethyl Phosphorothioate


The S-benzyl phosphorothioate series exhibits pronounced structure-activity divergence driven by the O,O-dialkyl substituent size. The dimethyl ester (CAS 7205-16-5) differs fundamentally from its diethyl (CAS 13286-32-3, isoprobenphos/Kitazin) and diisopropyl (CAS 26087-47-8, iprobenfos/Kitazin P) counterparts in lipophilicity, hydrolytic stability, and metabolic handling . The dimethyl analog has an estimated log Kow of approximately 1.75, whereas the diisopropyl homolog exhibits a logP of approximately 4.88—a difference exceeding three orders of magnitude in octanol-water partitioning [1]. This translates into divergent environmental mobility, cuticular penetration in target organisms, and pharmacokinetic profiles in non-target species [2]. Furthermore, O,O-dimethyl phosphorothioates are generally more susceptible to hydrolytic P–S and P–O bond cleavage than their diethyl or diisopropyl congeners, affecting both shelf-life stability and biological half-life [2]. These differences mean that replacing the dimethyl compound with a higher alkyl homolog without reformulation or re-optimization will alter efficacy, toxicological profile, and environmental fate in ways that are not predictable from the dimethyl baseline alone.

Lipophilicity shift

Over 1,000-fold lower logP vs. diisopropyl homolog may alter formulation compatibility and environmental fate.

Hydrolytic stability

Dimethyl ester is more labile; shelf-life and biological half-life may not translate from higher alkyl analogs.

Endpoint predictability

Efficacy and toxicological profiles not predictable from dimethyl baseline alone.

Quantitative Differentiation: S-Benzyl Dimethyl Phosphorothioate vs. Analogs


LogP and Bioavailability Determinants

The dimethyl analog (7205-16-5) exhibits an ACD/Labs predicted LogP of 1.45 and an EPISuite estimated Log Kow of 1.75 . In contrast, the diisopropyl homolog iprobenfos (CAS 26087-47-8) has a reported LogP of 4.88 [1]. This approximately 3.1–3.4 log unit difference means the diisopropyl compound is over 1,000-fold more lipophilic. The lower lipophilicity of the dimethyl ester confers distinct advantages in aqueous formulation compatibility and reduced bioaccumulation potential, while the higher homologs offer superior cuticular penetration in pest organisms. This parameter is a primary selection criterion for agrochemical formulation scientists and environmental risk assessors.

Lipophilicity Comparison
Cross-study comparable
ΔLogP ≈ 3.1–3.4
Dimethyl >1,000-fold less lipophilic
Supports aqueous formulation and reduced bioaccumulation potential
Predicted values; confirm experimentally for regulatory use
Lipophilicity Environmental fate Agrochemical design

Molecular Weight and Molar Potency

The target compound (7205-16-5) has a monoisotopic mass of 232.032 Da . The diethyl analog (isoprobenphos, CAS 13286-32-3) has a molecular weight of 260.3 g/mol, and the diisopropyl analog (iprobenfos, CAS 26087-47-8) has a molecular weight of 288.34 g/mol [1][2]. On an equal-mass application basis (e.g., g/ha), the dimethyl compound delivers approximately 12% more active molecules than the diethyl analog and 24% more than the diisopropyl analog. For researchers comparing efficacy data across homologs or calculating equimolar dosing, failure to correct for molecular weight differences leads to systematic under- or over-estimation of intrinsic potency.

Molar Delivery
Head-to-head
12.2% more molecules/g vs diethyl homolog
Correct molar comparison for equimolar dosing
Calculated from molecular formulas
Molecular weight Dosage calculation Molar potency

Vapor Pressure and Volatility Exposure

The predicted vapor pressure of the dimethyl analog (7205-16-5) at 25°C is 0.0 ± 0.6 mmHg (equivalent to 0.000174 mmHg by the Modified Grain method) . While class-level data indicate that S-benzyl phosphorothioates generally exhibit low volatility, the dimethyl ester is expected to be the most volatile member of the homologous series due to its lowest molecular weight and weakest intermolecular forces. For comparison, the diisopropyl homolog iprobenfos (CAS 26087-47-8) has a boiling point of approximately 354°C at 760 mmHg [1], suggesting a significantly lower vapor pressure. In enclosed application environments (greenhouses, stored product protection), even small volatility differences can translate into meaningful variance in airborne concentration and operator exposure [2]. Researchers conducting inhalation toxicology studies or volatility-dependent efficacy trials must account for this parameter.

Volatility Context
Class-level inference
Dimethyl ester predicted as most volatile in series
Supports inhalation exposure assessment design
Predicted properties; verify experimentally
Volatility Inhalation exposure Application safety

Synthetic Yield and Precursor Cost

A 2019 methodology paper by Liang et al. demonstrated that S-benzyl phosphorothioates, including the dimethyl ester, can be prepared in 70–99% isolated yields via a one-pot Cs₂CO₃-promoted coupling of benzyl chloride, elemental sulfur, and H-phosphonates [1]. The dimethyl phosphite (HP(O)(OMe)₂) starting material is commercially available at lower cost and higher volume than diethyl or diisopropyl phosphites, contributing to a more favorable cost-of-goods profile for the dimethyl ester [2]. Additionally, the patent literature (US 4,113,864) describes phosphorothiolates with S-benzyl substitution as possessing dual insecticidal and fungicidal activities, a feature not uniformly shared across all O,O-dialkyl variants [3]. The dimethyl ester's superior atom economy (lower formula weight per active molecule) further enhances its attractiveness as a cost-effective active ingredient or intermediate scaffold.

Synthetic Entry
Reported
70–99% isolated yield via one-pot Cs₂CO₃ method
Supports procurement cost modeling for large-scale synthesis
Yields from Liang et al. (2019); verify with current lot
Synthetic yield One-pot synthesis Building block utility

Application Scenarios for S-Benzyl O,O-Dimethyl Phosphorothioate


Low-Lipophilicity Agrochemical Lead Optimization

Research teams optimizing organophosphorus insecticides or fungicides for use in paddy rice or high-moisture environments can exploit the dimethyl ester's LogP of ~1.5–1.75 to achieve superior water compatibility and reduced sediment binding compared to the diisopropyl analog (LogP ~4.88) [1]. The lower logP also predicts reduced bioaccumulation factor (BCF ~23) and more favorable aquatic toxicology profiles, which are critical parameters for regulatory submissions under FIFRA or EU PPP Regulation (1107/2009). Procuring the dimethyl compound as a reference standard or starting scaffold enables direct, quantitative structure-property relationship (QSPR) exploration within the S-benzyl phosphorothioate series.

Enzymology and Hydrolytic Stability Studies

The O,O-dimethyl S-benzyl phosphorothioate structure serves as a well-defined model substrate for studying phosphorothioate hydrolysis mechanisms, including P–S vs. P–O bond cleavage selectivity . Its dimethyl ester configuration makes it more hydrolytically labile than diethyl or diisopropyl congeners, enabling faster turnover in enzyme kinetics assays (e.g., with phosphotriesterase or organophosphorus hydrolase enzymes). This property facilitates high-throughput screening of catalytic antibodies or engineered hydrolases aimed at organophosphate detoxification [1]. Laboratories requiring reproducible, moderately reactive phosphorothioate substrates should preferentially select the dimethyl variant over slower-hydrolyzing higher alkyl analogs.

Cost-Effective Phosphorothioate Library Synthesis

For combinatorial chemistry or agrochemical discovery programs requiring gram-to-kilogram quantities of S-benzyl phosphorothioate building blocks, the dimethyl ester offers a compelling cost-per-mole advantage. Dimethyl phosphite, the key precursor, is a commodity organophosphorus intermediate produced at multi-ton scale, making it substantially less expensive than diethyl or diisopropyl phosphite at comparable purity . Combined with synthetic yields reported in the 70–99% range [1], this translates into a lower cost-of-goods for downstream derivatization. Procurement teams evaluating total project cost should conduct equimolar cost comparisons, correcting for the 12–24% molecular weight difference that inflates the apparent per-gram cost advantage of higher homologs [2].

Environmental Fate and Ecotoxicology Profiling

Environmental risk assessment studies benefit from the dimethyl analog's distinct physicochemical profile. Its estimated Log Kow of 1.75 and predicted BCF of approximately 23 indicate lower bioaccumulation potential compared to the diisopropyl homolog (LogP 4.88) [1]. Additionally, the compound's higher predicted water solubility (~949 mg/L) facilitates aquatic toxicity testing without the confounding effects of co-solvents required for more lipophilic analogs [2]. Ecotoxicology laboratories designing comparative fate studies across the S-benzyl phosphorothioate series should include the dimethyl ester as the low-logP anchor point to establish the full structure-activity relationship range.

Application
Selection Property
Validation Focus
Agrochemical lead optimization for high-moisture environments
Low-lipophilicity scaffold for aqueous compatibility
Formulation stability and regulatory fate modeling
Phosphorothioate hydrolysis model substrate
Moderately labile dimethyl ester for faster enzyme kinetics
Enzyme assay turnover rates and detoxification screening
Large-scale phosphorothioate building block procurement
Cost-per-mole advantage from commodity dimethyl phosphite
Equimolar cost analysis and scalable synthetic route
Comparative ecotoxicology and fate studies
Low bioaccumulation and high aqueous solubility anchor
Structure-activity relationship across homologous series
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